ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate
CAS No.:
Cat. No.: VC15359153
Molecular Formula: C19H21N3O4S2
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O4S2 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | ethyl 6-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
| Standard InChI | InChI=1S/C19H21N3O4S2/c1-2-26-16(24)10-6-4-8-14(23)17-13(20-18(25)22-17)11-27-19-21-12-7-3-5-9-15(12)28-19/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H2,20,22,25) |
| Standard InChI Key | CYNOUXWNMGFASG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=CC=CC=C3S2 |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Components
The compound’s architecture consists of three critical domains:
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Benzothiazole Ring: A bicyclic structure containing benzene fused to a thiazole ring, known for its electron-deficient properties and ability to participate in π-π stacking interactions .
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Imidazolone Moiety: A 2-oxo-2,3-dihydroimidazole group that provides hydrogen-bonding capabilities and metabolic stability.
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Ethyl Ester Side Chain: A hexanoate ester group that enhances lipophilicity and influences pharmacokinetic properties.
These domains are interconnected via a sulfanylmethyl (–SCH₂–) bridge, which stabilizes the molecule’s conformation and modulates its electronic profile.
Molecular Data
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate typically follows a multi-step protocol:
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Benzothiazole Thiol Preparation:
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2-Mercaptobenzothiazole is reacted with methylating agents to introduce the sulfanylmethyl group.
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Imidazolone Ring Formation:
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Cyclocondensation of urea derivatives with α-keto esters under acidic conditions generates the 2-oxoimidazolidine core.
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Esterification and Coupling:
Example Reaction Conditions:
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Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂).
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Solvent: Dichloromethane or tetrahydrofuran.
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Purification: Silica gel chromatography (60–70% yield).
Reactivity Profile
The compound’s functional groups enable diverse transformations:
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Ester Hydrolysis: Conversion to carboxylic acids under basic conditions.
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Thioether Oxidation: Formation of sulfoxides or sulfones using hydrogen peroxide .
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Imidazolone Ring Modifications: Alkylation or acylation at the N1 position .
Biological Activities and Mechanisms
Antimicrobial Properties
Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest it disrupts microbial cell membranes by binding to lipid II, a precursor in peptidoglycan biosynthesis .
Enzyme Inhibition
The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) and xanthine oxidase (XO), with inhibition constants (Kᵢ) of 0.45 μM and 1.2 μM, respectively . This dual activity positions it as a candidate for treating inflammation and gout.
Comparative Analysis with Related Compounds
Key Insights:
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The benzothiazole-thioether moiety enhances anticancer potency compared to benzimidazole analogs.
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Bulky substituents (e.g., 2,5-dimethylphenyl in PubChem CID 2979065) reduce cellular permeability, lowering activity .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate oral bioavailability (45–50%) due to esterase-mediated hydrolysis in the gut.
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Metabolism: Hepatic CYP3A4 oxidation generates sulfoxide and carboxylic acid metabolites .
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Excretion: Renal (60%) and fecal (35%) elimination over 24 hours.
Toxicity Profile
Future Directions and Applications
Drug Development Opportunities
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COX-2/XO Dual Inhibitors: For gout and inflammatory arthritis .
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Antibiotic Adjuvants: Synergistic use with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA).
Synthetic Chemistry Innovations
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